molecular formula C10H11F4NO B2500293 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline CAS No. 937602-94-3

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline

Cat. No.: B2500293
CAS No.: 937602-94-3
M. Wt: 237.198
InChI Key: XOKZXBIERVEWBO-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline is an organic compound with the molecular formula C10H11F4NO It is characterized by the presence of a methyl group, a tetrafluoropropoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The nitro group is subsequently reduced to an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline involves its interaction with specific molecular targets. The fluorinated propoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)phenol
  • 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid
  • 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde

Uniqueness

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline is unique due to the presence of both a fluorinated propoxy group and an aniline moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12/h2-4,9H,5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZXBIERVEWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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